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Compound of Interest

Compound Name: Maytansinoid DM4 impurity 3-d6

Cat. No.: B12406132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure of Maytansinoid
DM4 impurity 3-d6, a deuterated analog of a known impurity in the synthesis of the potent

anti-cancer agent DM4. This document is intended for researchers and professionals in the

fields of medicinal chemistry, pharmacology, and drug development who are working with

antibody-drug conjugates (ADCs) and require well-characterized reagents and standards.

Introduction to Maytansinoids and Their Impurities
Maytansinoids, such as DM4, are highly potent cytotoxic agents that function by inhibiting

tubulin polymerization, a critical process in cell division. Their efficacy has led to their

widespread use as payloads in ADCs, which are designed to selectively deliver these toxins to

cancer cells. The manufacturing process of maytansinoids is complex, often resulting in the

formation of related impurities. The identification, characterization, and control of these

impurities are critical for ensuring the safety and efficacy of the final drug product.

"Maytansinoid DM4 impurity 3" is one such process-related impurity. Its deuterated form,

Maytansinoid DM4 impurity 3-d6, serves as an essential internal standard for analytical

methods, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium

atoms provides a distinct mass signature for mass spectrometry-based quantification, allowing

for accurate differentiation from the non-deuterated analyte.
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Chemical Structure and Physicochemical Properties
The core of this guide is the precise chemical structure of Maytansinoid DM4 impurity 3-d6.

While detailed synthesis and characterization data are not publicly available, information from

chemical suppliers allows for a definitive structural representation.

Molecular Formula and Weight
The fundamental properties of Maytansinoid DM4 impurity 3-d6 are summarized in the table

below, alongside its non-deuterated counterpart and the parent compound, DM4, for

comparison.

Compound Molecular Formula Molecular Weight ( g/mol )

Maytansinoid DM4 impurity 3-

d6
C₃₉H₅₀D₆ClN₃O₁₀S 800.43[1]

Maytansinoid DM4 impurity 3 C₃₉H₅₆ClN₃O₁₀S 794.40[1]

Maytansinoid DM4 C₃₈H₅₄ClN₃O₁₀S 780.37

Structural Elucidation
The chemical structure of Maytansinoid DM4 impurity 3-d6 has been determined based on its

SMILES (Simplified Molecular-Input Line-Entry System) notation provided by chemical

suppliers. The structure reveals the maytansinoid core with a modification in the side chain that

differentiates it from DM4, along with the incorporation of six deuterium atoms.

The SMILES string for Maytansinoid DM4 impurity 3-d6 is:

C/C(CC1=CC(OC)=C(Cl)C(N2C)=C1)=C\C=C[C@@H](OC)--INVALID-LINK--(O)C--INVALID-

LINK--([H])--INVALID-LINK----INVALID-LINK--[C@]4(C)--INVALID-LINK--([2H])[2H])C(CCC(SC)

(C)C)=O)C([2H])([2H])[2H])=O)CC2=O

From this notation, the positions of the six deuterium atoms can be identified on the N-methyl-

L-alanine portion of the side chain. Specifically, the N-methyl group and the methyl group of the

alanine moiety are perdeuterated. The structural difference between DM4 and Impurity 3 lies in

the thiol-bearing side chain.
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Below is a 2D chemical structure diagram of Maytansinoid DM4 impurity 3-d6, generated

using the provided SMILES string.

Click to download full resolution via product page

Figure 1. Chemical Structure of Maytansinoid DM4 impurity 3-d6.

Methodologies and Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and

characterization of Maytansinoid DM4 impurity 3-d6 are scarce, as this information is often

proprietary to the manufacturer. However, a general understanding of the methodologies can

be inferred from the broader literature on maytansinoid synthesis and impurity analysis.

General Synthesis Approach
The synthesis of a deuterated standard like Maytansinoid DM4 impurity 3-d6 would likely

involve:

Synthesis of the Non-Deuterated Impurity: Preparation of Maytansinoid DM4 impurity 3. This

would follow a synthetic route similar to that of DM4, potentially with a variation in the
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reagents used for the side-chain modification, leading to the specific impurity structure.

Introduction of Deuterium: The six deuterium atoms are incorporated by using deuterated

building blocks during the synthesis. Based on the structure, deuterated N-methyl-L-alanine

(specifically, with a d3-methyl group on the nitrogen and a d3-methyl group on the alanine

backbone) would be a key intermediate. This deuterated amino acid would then be coupled

to the maytansinoid core.

Analytical Characterization Methods
The characterization of this impurity standard would rely on a suite of analytical techniques to

confirm its structure and purity:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition and the successful incorporation of six deuterium atoms

by observing the expected mass shift compared to the non-deuterated standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be

employed to elucidate the structure. In the ¹H NMR spectrum, the signals corresponding to

the two methyl groups where deuterium has been incorporated would be absent.

High-Performance Liquid Chromatography (HPLC): HPLC methods are crucial for

determining the purity of the standard and for separating it from other related maytansinoid

impurities.

The workflow for the use of this standard in a research setting is outlined below.
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Analytical Workflow Using a Deuterated Standard

Biological Sample
(e.g., Plasma, Tissue)

Spike with
Maytansinoid DM4 impurity 3-d6

(Internal Standard)

Sample Preparation
(e.g., Protein Precipitation, SPE)

LC-MS/MS Analysis

Quantification of Analyte
(Ratio of Analyte to Standard)

Click to download full resolution via product page

Figure 2. General workflow for using a deuterated internal standard.

Conclusion
Maytansinoid DM4 impurity 3-d6 is a critical analytical tool for the development of ADCs that

utilize DM4 as a payload. Its well-defined chemical structure, confirmed by its molecular

formula and SMILES notation, allows for its unambiguous use as an internal standard in mass

spectrometry-based bioanalytical methods. While specific synthesis and characterization data

are not widely published, the general principles of its preparation and analysis are understood

within the context of maytansinoid chemistry. The availability of such high-quality, isotopically

labeled standards is indispensable for the rigorous and accurate quantification required in

preclinical and clinical drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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